7-(4-bromophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
7-(4-bromophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its complex structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 4-bromophenyl group and a 4-methylbenzyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as thiophene derivatives and pyrimidine intermediates, under acidic or basic conditions.
Introduction of 4-Bromophenyl Group: The bromination of the phenyl ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of 4-Methylbenzyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the thieno[3,2-d]pyrimidine core is alkylated with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.
Reduction: Formation of 7-phenyl-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one.
Substitution: Formation of 7-(4-substituted phenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, 7-(4-bromophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound is explored as a lead compound for the development of new therapeutic agents. Its potential to inhibit specific enzymes or receptors makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as electronic or photonic materials. Its structural features make it suitable for incorporation into polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases or bind to DNA, interfering with cellular processes. The exact pathways and targets depend on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 7-(4-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 7-(4-methoxyphenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Uniqueness
Compared to its analogs, 7-(4-bromophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
7-(4-bromophenyl)-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2OS/c1-13-2-4-14(5-3-13)10-23-12-22-18-17(11-25-19(18)20(23)24)15-6-8-16(21)9-7-15/h2-9,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPDOVGBOMJKEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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